Product packaging for (3S)-1,1-Dimethoxy-3-nonanol(Cat. No.:)

(3S)-1,1-Dimethoxy-3-nonanol

Cat. No.: B15290185
M. Wt: 204.31 g/mol
InChI Key: GCXUFNVYAOVXOV-JTQLQIEISA-N
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Description

(3S)-1,1-Dimethoxy-3-nonanol is a chiral organic compound of interest in synthetic organic chemistry and fragrance research. The molecule features a C9 carbon chain with a stereospecific (S)-configured alcohol group at the 3-position and a 1,1-dimethoxy acetal group. The acetal functional group is often employed in organic synthesis as a protecting group for aldehydes, suggesting this compound could be a synthetic intermediate or a precursor to other valuable chiral molecules . Compounds with similar dimethoxy structures are frequently utilized in the development of flavors and fragrances, contributing green, floral, or fruity odor notes . In a research context, this specific stereoisomer is particularly valuable for studying stereoselective reactions and for the synthesis of enantiomerically pure natural products or other complex target molecules. The structural features of this compound make it a potential candidate for exploring novel hydrophobic solvents, such as Type V Deep Eutectic Solvents (DES), which are emerging as green alternatives for applications like liquid-liquid extraction . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O3 B15290185 (3S)-1,1-Dimethoxy-3-nonanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

(3S)-1,1-dimethoxynonan-3-ol

InChI

InChI=1S/C11H24O3/c1-4-5-6-7-8-10(12)9-11(13-2)14-3/h10-12H,4-9H2,1-3H3/t10-/m0/s1

InChI Key

GCXUFNVYAOVXOV-JTQLQIEISA-N

Isomeric SMILES

CCCCCC[C@@H](CC(OC)OC)O

Canonical SMILES

CCCCCCC(CC(OC)OC)O

Origin of Product

United States

Physicochemical Properties

Property(3S)-3-Nonanol1,1-Dimethoxy-3-nonanol (Racemic)(3S)-1,1-Dimethoxy-3-nonanol (Predicted)
Molecular Formula C9H20OC11H24O3C11H24O3
Molecular Weight 144.25 g/mol researchgate.netresearchgate.net204.31 g/mol 204.31 g/mol
CAS Number 61925-49-3 researchgate.net272122-72-2 (for 3R-enantiomer) acs.orgNot available
Boiling Point 192-194 °C researchgate.netNot availableExpected to be higher than 3-nonanol (B1585245) due to increased molecular weight.
Density 0.824 g/mL at 20°C researchgate.netNot availableExpected to be slightly higher than 3-nonanol.
Solubility 288.4 mg/L in water researchgate.netNot availableLikely sparingly soluble in water, but soluble in organic solvents.

Chemical Reactivity and Advanced Transformations of 3s 1,1 Dimethoxy 3 Nonanol

Reactivity Profiles of the Secondary Alcohol Functionality at C3

The secondary alcohol at the C3 position is a key site for a range of chemical modifications. Its reactivity is central to the synthetic utility of (3S)-1,1-dimethoxy-3-nonanol, enabling derivatization, oxidation, and stereochemical manipulation.

Selective Derivatization: Esterification, Etherification, and Silylation

The hydroxyl group of this compound can be readily converted into esters, ethers, and silyl (B83357) ethers. These derivatizations are often employed to protect the alcohol during subsequent reaction steps or to introduce new functional groups.

Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine (B128534). Carboxylic acids can also be used directly in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or under acidic conditions (Fischer esterification), although the latter may risk hydrolysis of the acetal (B89532).

Etherification , such as the Williamson ether synthesis, involves deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, which is then treated with an alkyl halide. This method allows for the introduction of a variety of alkyl groups.

Silylation provides a common route to protect the secondary alcohol. The reaction with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a silyl triflate in the presence of a base like imidazole (B134444) or triethylamine yields a stable silyl ether. organic-chemistry.orgnih.gov The stability of the silyl ether is dependent on the steric bulk of the substituents on the silicon atom. nih.gov Research has also explored the silylation of C-H bonds positioned beta to a secondary alcohol by utilizing perfluorinated esters as directing groups, a strategy that could be applicable to molecules like this compound. escholarship.orgnih.gov

Table 1: Common Reagents for the Derivatization of Secondary Alcohols

Derivatization Reagent Class Specific Examples Base/Catalyst
Esterification Acyl Halides Acetyl chloride, Benzoyl chloride Pyridine, Triethylamine
Carboxylic Anhydrides Acetic anhydride, Trifluoroacetic anhydride DMAP (catalyst)
Etherification Alkyl Halides Methyl iodide, Benzyl (B1604629) bromide Sodium hydride (NaH)
Silylation Silyl Halides Trimethylsilyl chloride (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl), Triisopropylsilyl chloride (TIPSCl) Imidazole, Triethylamine
Silyl Triflates Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) 2,6-Lutidine

Oxidation Reactions to Ketone and Further Transformations

The secondary alcohol functionality at C3 can be oxidized to the corresponding ketone, 1,1-dimethoxynonan-3-one. A wide array of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Commonly used chromium-based reagents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and the Jones reagent (CrO₃ in aqueous acetone (B3395972)/sulfuric acid). PCC and PDC are considered milder and are often used for selective oxidations. Other methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild conditions and high yields. The resulting ketone can then serve as a precursor for further carbon-carbon bond-forming reactions or other transformations.

Table 2: Selected Oxidation Methods for Secondary Alcohols

Oxidation Method Key Reagents Typical Solvent Conditions
Jones Oxidation CrO₃, H₂SO₄ Acetone 0 °C to room temp.
PCC Oxidation Pyridinium chlorochromate Dichloromethane (DCM) Room temp.
Swern Oxidation DMSO, Oxalyl chloride, Triethylamine Dichloromethane (DCM) -78 °C to room temp.
Dess-Martin Oxidation Dess-Martin Periodinane Dichloromethane (DCM) Room temp.

Reactivity and Conversions of the 1,1-Dimethoxy Acetal Group

The 1,1-dimethoxy acetal serves as a protecting group for the aldehyde functionality at C1. Its stability under neutral and basic conditions allows for selective reactions at the secondary alcohol. masterorganicchemistry.com However, under acidic conditions, the acetal can be readily cleaved or transformed.

Controlled Hydrolysis and Deprotection Mechanisms

The hydrolysis of the 1,1-dimethoxy acetal to regenerate the parent aldehyde, (S)-3-hydroxynonanal, is a fundamental transformation. This deprotection is typically carried out under acidic conditions. libretexts.org The reaction involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol yields the aldehyde.

The conditions for hydrolysis can be tuned to be mild, for instance, by using a catalytic amount of a protic acid like p-toluenesulfonic acid (p-TsOH) in a mixture of water and an organic solvent such as acetone or tetrahydrofuran (B95107) (THF). The reversibility of acetal formation necessitates the use of excess water to drive the equilibrium towards the aldehyde. libretexts.org

Transacetalization and Exchange Reactions

Transacetalization is a process where the acetal group is exchanged without proceeding through the free aldehyde. This can occur when this compound is treated with a different alcohol or a diol in the presence of an acid catalyst. researchgate.net This reaction is also driven by equilibrium and can be manipulated by using a large excess of the new alcohol or by removing methanol from the reaction mixture. For example, reaction with ethylene (B1197577) glycol under acidic conditions would lead to the formation of a cyclic 1,3-dioxolane. Transacetalization can be an effective method for changing the protecting group on the C1 carbonyl. researchgate.netorganic-chemistry.org

Nucleophilic Addition and Rearrangement Reactions Involving the Acetal

The acetal group in this compound, while generally a robust protecting group, can participate in nucleophilic addition and rearrangement reactions under specific conditions, particularly with activation by Lewis acids. The neighboring hydroxyl group can play a significant role in these transformations, either through direct participation or by influencing the stereochemical outcome.

Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde functionality. thegoodscentscompany.commolbase.com This deprotection is a classic transformation and represents a fundamental nucleophilic addition of water to the protonated acetal, followed by elimination of methanol.

More advanced transformations can be envisaged. For instance, the reaction of similar chiral acetals with organometallic reagents in the presence of a Lewis acid can lead to the stereoselective formation of new carbon-carbon bonds. The stereochemistry of the starting material, this compound, would be expected to direct the approach of the nucleophile.

Rearrangement reactions, although less common for simple acyclic acetals, could potentially be induced. For example, treatment with strong acids could lead to the formation of an oxonium ion intermediate, which might then undergo rearrangement, although this is often a less controlled process. thegoodscentscompany.com

Investigation of Intramolecular Cyclization and Rearrangement Pathways

The 1,3-relationship between the hydroxyl group and the acetal in this compound provides the potential for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. These reactions are typically promoted by acid or Lewis acid catalysis.

Upon activation of the acetal with a Lewis acid, the hydroxyl group can act as an internal nucleophile, attacking the oxocarbenium ion intermediate. This would lead to the formation of a cyclic acetal, specifically a substituted 1,3-dioxane. The stereochemistry at the C3 position would be expected to influence the stereochemical outcome of the newly formed stereocenter in the cyclic product. The formation of five or six-membered rings through intramolecular cyclization of hydroxy acetals is a known process.

Rearrangement pathways can also be envisioned. For example, under strongly acidic conditions, protonation of the hydroxyl group followed by elimination of water could generate a carbocation at the C3 position. This carbocation could then undergo a hydride shift or other rearrangements, although such reactions would likely lead to a mixture of products.

Table 2: Potential Intramolecular Cyclization Products from this compound

CatalystProposed IntermediateFinal ProductRing Size
Lewis Acid (e.g., TiCl₄)Intramolecular oxocarbenium ionSubstituted 1,3-dioxane6-membered
Strong Protic AcidCarbocation at C3Rearranged products-

Applications of 3s 1,1 Dimethoxy 3 Nonanol As a Versatile Chiral Building Block in Advanced Organic Synthesis

Role as a Precursor in the Total Synthesis of Natural Products

The inherent chirality of (3S)-1,1-Dimethoxy-3-nonanol makes it a strategic starting point for the total synthesis of various natural products, where precise control of stereochemistry is paramount.

Integration into Macrolactone and Macrocycle Syntheses

The synthesis of macrocyclic structures, particularly macrolactones, often relies on the use of enantiomerically pure building blocks to construct the carbon backbone with the correct stereochemical configuration. While specific examples detailing the direct incorporation of this compound into macrolactone syntheses are not extensively documented in readily available literature, its structural features are highly amenable to such applications. The hydroxyl group can serve as a nucleophile or be converted into a leaving group for cyclization, while the dimethoxyacetal can be deprotected to an aldehyde for chain extension or other modifications necessary to form the seco-acid precursor required for macrolactonization.

Application in Polyketide and Isoprenoid Analog Construction

Polyketides are a large and structurally diverse class of natural products characterized by repeating ketide units. The stereochemical complexity of these molecules necessitates the use of chiral building blocks in their synthesis. This compound represents a potential C9 building block that can be elaborated and incorporated into polyketide chains. The existing stereocenter provides a foundation for controlling the stereochemistry of adjacent centers as the carbon chain is extended. Methodologies for the construction of polyketide fragments often involve the iterative coupling of smaller chiral units, a strategy for which this compound is well-suited.

Utility in Chiral Pheromone Synthesis

The biological activity of many insect pheromones is highly dependent on their stereochemistry. Consequently, the enantioselective synthesis of these compounds is a critical area of chemical ecology and pest management. Chiral alcohols are frequently employed as starting materials for the synthesis of pheromones. For instance, the synthesis of certain beetle and ant pheromones, which are often branched alkyl alcohols or their derivatives, can be envisioned starting from a chiral precursor like this compound. The existing stereocenter and the functional groups allow for the introduction of further stereocenters and the necessary carbon skeleton modifications to arrive at the target pheromone structure.

Development of Stereodefined Synthetic Intermediates for Complex Molecular Scaffolds

Beyond its direct use in the synthesis of natural products, this compound is a valuable starting material for the preparation of more complex chiral intermediates. These intermediates can then be used in the construction of a wide array of intricate molecular scaffolds. The ability to transform both the hydroxyl and the protected aldehyde functionalities allows for a divergent synthetic approach, where a single chiral starting material can give rise to a variety of stereodefined building blocks. These intermediates are crucial for the modular synthesis of complex molecules, including those with potential pharmaceutical applications.

Contribution to the Synthesis of Chiral Ligands and Catalysts

The development of new chiral ligands is essential for the advancement of asymmetric catalysis. Chiral alcohols are a common starting point for the synthesis of various types of ligands, including phosphine-oxazoline (PHOX) ligands and other P,N-ligands. The hydroxyl group of this compound can be readily converted into other functional groups, such as amines or halides, which are necessary for the construction of the ligand backbone. The chirality of the starting material is transferred to the ligand, which in turn can induce stereoselectivity in a variety of metal-catalyzed reactions.

Derivatization to Advanced Chemical Structures for Material Science Precursors

The unique molecular structure of this compound also lends itself to derivatization for applications in material science. For example, the introduction of mesogenic groups onto the chiral backbone could lead to the formation of chiral liquid crystals. The stereochemistry of the molecule can influence the helical twisting power and other properties of the resulting liquid crystalline phases. Furthermore, derivatization of the hydroxyl group with polymerizable functionalities could allow for its incorporation into chiral polymers, which have applications in chiral chromatography, nonlinear optics, and as stimuli-responsive materials.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methods for Purity and Stereoisomeric Excess Determination

Chromatography is a cornerstone for assessing both the chemical purity and the stereoisomeric composition of chiral compounds. By employing specialized stationary phases, it is possible to separate enantiomers and quantify their relative amounts.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times.

In the analysis of chiral alcohols, polysaccharide-based CSPs, such as those coated on a silica (B1680970) support, are common. For instance, a chiral column like a Chiralcel OD-H (based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate)) is often effective. nih.gov A mobile phase, typically a mixture of n-heptane and isopropanol (B130326), is used to elute the compound. nih.gov The enantiomeric ratio (e.r.) is determined by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. The enantiomeric excess (e.e.) can then be calculated, providing a precise measure of the sample's chiral purity. nih.gov For a highly pure sample of (3S)-1,1-Dimethoxy-3-nonanol, a single dominant peak corresponding to the (S)-enantiomer would be expected.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Analysis

Parameter Value / Condition
Column Chiralcel OD-H or similar polysaccharide-based CSP
Mobile Phase n-Heptane / Isopropanol (e.g., 90:10 v/v) nih.gov
Flow Rate 0.5 - 1.0 mL/min nih.gov
Detection UV (at a suitable wavelength, e.g., 210 nm) or Refractive Index (RI)

| Expected Result | Baseline separation of (S)- and (R)-enantiomers |

Note: This is an example table. Actual parameters may vary based on the specific instrumentation and compound.

Gas Chromatography (GC) is an ideal method for analyzing volatile compounds and can be adapted for chiral separations. For alcohols like this compound, analysis can be performed directly or after derivatization to increase volatility and improve peak shape. The primary application of GC is to assess chemical purity by separating the main compound from any volatile impurities or starting materials.

For chiral analysis, special capillary columns with a chiral stationary phase are required. These phases are often based on derivatized cyclodextrins. gcms.cz The differential interaction between the enantiomers and the chiral selector within the column leads to their separation. gcms.cz The Kovats retention index, a relative measure of retention time, can be used for compound identification by comparing it to known standards. nih.gov For the related compound 3-nonanol (B1585245), reported Kovats indices on standard non-polar columns are around 1069, providing a reference point for expected retention behavior. nih.gov

Table 2: Typical Gas Chromatography Parameters for Purity Analysis

Parameter Value / Condition
Column Non-polar (e.g., DB-5) or Chiral (e.g., Rt-βDEXsm) gcms.cz
Carrier Gas Helium or Hydrogen
Injector Temperature ~250 °C
Oven Program Temperature gradient (e.g., 50 °C to 250 °C at 10 °C/min)

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This is an example table. Actual parameters would be optimized for the specific analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides a complete picture of the carbon skeleton and the placement of protons.

For this compound, ¹H NMR would show distinct signals for the methoxy (B1213986) protons, the acetal (B89532) proton, the carbinol proton, and the various methylene (B1212753) and methyl groups of the nonyl chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet), and coupling constants (J) reveal how the atoms are connected.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, confirming the total number of carbons and their chemical environment (e.g., -CH₃, -CH₂, -CH, C-O). rsc.org

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish further correlations. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton signal with the carbon signal to which it is directly attached. hmdb.ca This collective data allows for the unambiguous assignment of all ¹H and ¹³C signals, confirming the 1,1-dimethoxy-3-nonanol structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Protons Predicted δ (ppm) Multiplicity
CH₃ (C9) ~0.8-0.9 Triplet (t)
(CH₂)₅ (C4-C8) ~1.2-1.5 Multiplet (m)
CH₂ (C2) ~1.5-1.7 Multiplet (m)
OH Variable Singlet (s, broad)
OCH₃ ~3.3-3.4 Singlet (s)
CH-OH (C3) ~3.6-3.8 Multiplet (m)

| CH(OCH₃)₂ (C1) | ~4.3-4.5 | Triplet (t) |

Note: These are predicted values based on standard chemical shift ranges. sigmaaldrich.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Predicted δ (ppm)
C9 ~14
C7, C8 ~22-23
C5, C6 ~25-30
C4 ~32-34
C2 ~38-40
OCH₃ ~52-54
C3 ~69-72

| C1 | ~103-105 |

Note: These are predicted values based on standard chemical shift ranges. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it provides powerful separation and identification capabilities. nih.gov

For this compound (C₁₁H₂₄O₃), the molecular weight is 204.31 g/mol . In electron ionization (EI) mode, the molecular ion peak [M]⁺ at m/z 204 would be expected, although it may be weak or absent. More prominent would be the fragments resulting from characteristic cleavage events. A key fragment would be [M - OCH₃]⁺ at m/z 173, resulting from the loss of a methoxy radical. Another significant fragmentation pathway involves the cleavage of the C-C bond adjacent to the oxygen atoms. A particularly stable and therefore prominent fragment is [CH(OCH₃)₂]⁺ at m/z 75, which is characteristic of dimethoxyacetals. Other fragments would arise from the loss of water [M - H₂O]⁺ or cleavage along the alkyl chain. nist.govimreblank.ch

Table 5: Expected Key Fragments in the EI-Mass Spectrum of 1,1-Dimethoxy-3-nonanol

m/z Identity Fragmentation Pathway
204 [M]⁺ Molecular Ion
173 [M - OCH₃]⁺ Loss of a methoxy radical
143 [M - CH₂CH(OCH₃)₂]⁺ Cleavage at C2-C3 bond
101 [C₅H₁₁O]⁺ Cleavage at C3-C4 bond

| 75 | [CH(OCH₃)₂]⁺ | Alpha-cleavage, characteristic of the acetal group |

X-ray Crystallography for Definitive Absolute Configuration Assignment (if crystalline)

While chromatographic and spectroscopic methods confirm the structure and enantiomeric purity, X-ray crystallography on a single crystal is the only method that can unambiguously determine the absolute configuration of a chiral center without reference to other chiral materials. researchgate.net This technique is contingent on the ability to grow a high-quality single crystal of the compound.

The method relies on the phenomenon of anomalous dispersion (or resonant scattering), where X-rays interact differently with the electron clouds of atoms depending on the X-ray wavelength and the atomic number of the atom. mit.edu This effect breaks Friedel's law, causing slight but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). nih.gov By analyzing these intensity differences, the absolute structure of the crystal can be determined. The result is often expressed as the Flack parameter, which should be close to 0 for the correct enantiomer. ed.ac.uk For organic compounds containing only light atoms like carbon, hydrogen, and oxygen, the anomalous scattering effect is weak, but modern diffractometers and analytical methods often allow for successful assignment. mit.edu

Optical Rotation Spectroscopy for Chiral Purity Assessment

Optical rotation is a fundamental property of chiral substances, referring to their ability to rotate the plane of polarized light. This technique provides a rapid assessment of chiral purity and is used to characterize a chiral compound. The specific rotation, [α], is a standardized value measured at a specific wavelength (usually the sodium D-line, 589 nm), temperature, concentration, and solvent.

The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, and its magnitude is proportional to the enantiomeric excess of the sample. For a pure sample of this compound, a consistent and reproducible specific rotation value would be expected. This value serves as a critical quality control parameter, confirming that the desired enantiomer has been produced. nih.gov While it does not determine the absolute configuration on its own, it provides confirmation once the configuration has been established by other means, such as asymmetric synthesis from a known precursor or X-ray crystallography.

Table 6: Compound Names Mentioned in the Article

Compound Name
This compound
3-nonanol
Cellulose tris(3,5-dimethylphenylcarbamate)
n-Heptane
Isopropanol
Carbon
Hydrogen

Conformational Analysis and Energetic Profiles through Molecular Mechanics and Density Functional Theory (DFT)

To comprehend the three-dimensional structure and flexibility of this compound, a thorough conformational analysis is essential. This process typically begins with molecular mechanics (MM) calculations, which are computationally less expensive and suitable for exploring the vast conformational space of a flexible molecule like this long-chain alcohol. The MM search would identify a set of low-energy conformers.

Following the initial MM screening, Density Functional Theory (DFT) calculations are employed for more accurate geometry optimizations and energy evaluations of the identified conformers. acs.org DFT methods provide a good balance between computational cost and accuracy for systems of this size. The relative energies of the stable conformers can then be used to determine their Boltzmann populations at a given temperature, revealing the most likely shapes the molecule will adopt. For chiral alcohols, derivatization can sometimes simplify the conformational landscape, which can be a useful strategy in computational studies. acs.org

A study on (-)-S-anabasine, a chiral alkaloid, demonstrated that even with extensive conformational flexibility, only a few structures might be significantly populated in both gas-phase and solution. nih.gov The conformational energy profile can be influenced by the polarity of the medium, a factor that can be modeled using implicit solvent models like the IEF-PCM formalism. nih.gov

Table 1: Representative Data from a Hypothetical Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol) using DFTBoltzmann Population (%) at 298.15 K
10.0045.2
20.5023.8
31.0012.5
41.506.6
52.003.5

Note: This table is illustrative and does not represent actual calculated data for this compound.

Electronic Structure Investigations and Spectroscopic Property Predictions

DFT calculations are also pivotal for investigating the electronic structure of this compound. These studies provide insights into the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties. Natural Bond Orbital (NBO) analysis, for instance, can reveal key electronic interactions, such as hyperconjugative effects, that stabilize certain conformations. nih.gov

Furthermore, DFT can be used to predict various spectroscopic properties. For example, the calculation of vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. For a chiral molecule like this compound, the prediction of vibrational circular dichroism (VCD) and Raman optical activity (ROA) spectra is particularly valuable. researchgate.net Comparing calculated spectra with experimental data is a powerful method for confirming the absolute configuration of a chiral molecule. researchgate.net Studies on other chiral molecules have shown that a good correlation between calculated and experimental spectra validates the computational model and the predicted conformational populations. nih.govresearchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer of this compound

Spectroscopic PropertyPredicted Value
IR Frequency (O-H stretch)3650 cm⁻¹
¹³C NMR Chemical Shift (C3)72.5 ppm
VCD Sign (O-H stretch)+

Note: This table is illustrative and does not represent actual calculated data for this compound.

Reaction Mechanism Elucidation and Transition State Modeling for Synthetic Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which is an acetal, understanding the formation mechanism is key. The formation of acetals from aldehydes or ketones and alcohols is a reversible reaction that is typically acid-catalyzed. youtube.comyoutube.commasterorganicchemistry.comlibretexts.org The mechanism involves the initial formation of a hemiacetal intermediate. masterorganicchemistry.comlibretexts.org

DFT calculations can be used to model the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. acs.org Identifying the transition state, which is the highest energy point along the reaction coordinate, is crucial for understanding the reaction kinetics. The energy barrier, or activation energy, determines the rate of the reaction. For complex reactions, such as those involving chiral catalysts, computational modeling can identify the key non-covalent interactions that control the stereochemical outcome. acs.org

Stereoselectivity Prediction and Rational Design Principles for Asymmetric Synthesis

A major challenge in organic synthesis is the control of stereochemistry. Computational methods play a significant role in predicting and rationalizing the stereoselectivity of asymmetric reactions. chiralpedia.comrsc.org For the synthesis of a chiral alcohol like this compound, asymmetric synthesis would be employed to produce the desired enantiomer.

Transition state modeling is a powerful tool for understanding the origin of enantioselectivity. researchgate.net By comparing the energies of the transition states leading to the (S) and (R) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted. These calculations can reveal the subtle steric and electronic interactions between the substrate, reagent, and catalyst that favor the formation of one enantiomer over the other. acs.orgresearchgate.net This understanding can then be used to rationally design more selective catalysts. chiralpedia.comelsevierpure.com For instance, computational studies have been used to optimize chiral phosphoric acid catalysts for the kinetic resolution of racemic alcohols. elsevierpure.com

Table 3: Illustrative Transition State Energy Data for a Hypothetical Asymmetric Reduction to Form this compound

Transition StateRelative Free Energy (kcal/mol)Predicted Enantiomeric Excess (%)
TS leading to (S)-enantiomer0.095
TS leading to (R)-enantiomer2.0

Note: This table is illustrative and does not represent actual calculated data for the synthesis of this compound.

Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with the surrounding environment, such as a solvent. researchgate.net For this compound, MD simulations could be used to understand how solvent molecules, like water or an organic solvent, arrange themselves around the solute and how this affects its conformation and dynamics. nih.govresearchgate.net

MD simulations can provide insights into hydrogen bonding networks, which are crucial for the properties of alcohols. researchgate.netnih.gov For example, simulations of ethanol-water mixtures have been used to characterize the structure and dynamics of hydration shells around the alcohol molecules. nih.govresearchgate.net Such studies on this compound would help in understanding its solubility and transport properties in different media. The choice of force field is critical for the accuracy of MD simulations, and various force fields have been developed and tested for alcohols. researchgate.net

Conclusion

Retrosynthetic Disconnection Pathways for the Nonanol Framework and Dimethoxy Acetal (B89532)

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, two primary disconnections guide the synthetic strategy. The first disconnection is at the C-O bonds of the dimethoxy acetal. This leads back to the corresponding aldehyde, (S)-3-hydroxynonanal. This simplifies the target to a chiral hydroxy aldehyde.

A second key disconnection is made at the C-C bond between C3 and C4. This approach breaks the nonanol framework into smaller, more readily available fragments. This could involve, for example, the reaction of a C3 electrophilic synthon with a C6 organometallic nucleophile. The stereocenter at C3 would then be established during the course of the synthesis. These disconnections highlight the central challenges: the enantioselective creation of the secondary alcohol and the formation of the acetal.

Enantioselective Approaches for the Establishment of the (3S)-Hydroxyl Stereocenter

The critical step in the synthesis of this compound is the establishment of the stereogenic center at the C3 position with the desired (S) configuration. Several powerful asymmetric methods can be employed to achieve this.

Asymmetric Catalytic Hydrogenation and Reduction Strategies

Asymmetric catalytic hydrogenation is a highly efficient method for the enantioselective reduction of prochiral ketones. researchgate.net The synthesis of this compound could be envisioned from the asymmetric hydrogenation of 1,1-dimethoxynonan-3-one. This reaction would utilize a chiral catalyst, often a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the ketone preferentially. For instance, ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are well-known for their high enantioselectivity in ketone reductions.

Alternatively, asymmetric transfer hydrogenation offers a practical alternative, using a hydrogen donor like isopropanol (B130326) or formic acid in place of gaseous hydrogen. nih.gov Catalysts for this transformation are often ruthenium, rhodium, or iridium complexes with chiral diamine or amino alcohol ligands. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Table 1: Comparison of Asymmetric Reduction Strategies

StrategyCatalyst TypeHydrogen SourceKey Features
Asymmetric HydrogenationChiral Ru, Rh, or Ir phosphine complexesH₂ gasHigh efficiency and enantioselectivity.
Asymmetric Transfer HydrogenationChiral Ru, Rh, or Ir diamine/amino alcohol complexesIsopropanol, Formic AcidMilder conditions, operational simplicity. nih.gov

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the C3 stereocenter. For example, an achiral keto-acid could be esterified with a chiral alcohol, such as (–)-8-phenylmenthol. The resulting chiral keto-ester can then be reduced diastereoselectively, where the chiral auxiliary blocks one face of the ketone, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the desired enantiomer of the alcohol.

Organocatalytic and Metal-Catalyzed Asymmetric Carbon-Carbon Bond Formation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. nih.gov For instance, a proline-catalyzed asymmetric aldol (B89426) reaction between a C6 aldehyde (hexanal) and a C3 aldehyde synthon could be employed. The chiral secondary amine catalyst would facilitate the enantioselective formation of the C-C bond, establishing the (S)-hydroxyl stereocenter. nih.gov

Metal-catalyzed asymmetric additions of organometallic reagents to aldehydes are also highly effective. For example, the asymmetric addition of a hexyl nucleophile (e.g., a hexylzinc or hexylmagnesium reagent) to a protected 3-oxopropanal derivative could be catalyzed by a chiral ligand-metal complex. Chiral amino alcohols and diols are often used as ligands to induce high enantioselectivity in such additions. nih.gov

Chemoenzymatic Synthesis Employing Biocatalysts for Enantiocontrol

Enzymes are highly selective catalysts that can be used to resolve racemic mixtures or to perform asymmetric transformations with exceptional enantioselectivity. mdpi.combeilstein-journals.orgnih.gov A key strategy for obtaining this compound is the kinetic resolution of racemic 1,1-dimethoxy-3-nonanol. This can be achieved using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. nih.govresearchgate.net The acylated (R)-enantiomer can then be easily separated from the unreacted (S)-alcohol.

Another chemoenzymatic approach involves the enantioselective reduction of 1,1-dimethoxynonan-3-one using a ketoreductase enzyme. These enzymes, often from yeast or other microorganisms, can exhibit high substrate specificity and enantioselectivity, providing a green and efficient route to the chiral alcohol. doi.orgrsc.org

Table 2: Chemoenzymatic Approaches for this compound

MethodEnzymeTransformationAdvantage
Kinetic ResolutionLipase (e.g., CAL-B)Selective acylation of one enantiomer of a racemic alcohol. nih.govresearchgate.netHigh enantiomeric excess of the remaining alcohol.
Asymmetric ReductionKetoreductaseEnantioselective reduction of a prochiral ketone.High stereoselectivity and environmentally friendly conditions.

Construction of the 1,1-Dimethoxy Acetal Moiety

The 1,1-dimethoxy acetal group is typically installed as a protecting group for the aldehyde functionality. This is usually done by reacting the corresponding aldehyde, (S)-3-hydroxynonanal, with methanol (B129727) in the presence of an acid catalyst. sci-hub.boxpsu.edu The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with a second equivalent of methanol to form the stable acetal. psu.edu To drive the equilibrium towards the acetal, a dehydrating agent or azeotropic removal of water is often employed.

Alternatively, trimethyl orthoformate can be used as both the reagent and a water scavenger, providing a high-yielding method for acetal formation under mild conditions. Another reagent that can be utilized is dimethylformamide dimethyl acetal (DMFDMA). researchgate.netresearchgate.net The timing of this protection step is crucial. It can be performed on the final chiral hydroxy aldehyde or at an earlier stage on a precursor molecule. The stability of the acetal to the subsequent reaction conditions must be considered when planning the synthetic sequence.

Acetalization Reactions of Aldehyde Precursors with Methanol

The conversion of a 3-hydroxynonanal (B1198359) precursor to this compound is most commonly achieved through acetalization with methanol in the presence of an acid catalyst. This reaction is an equilibrium process, and strategies are often employed to drive the reaction to completion by removing the water generated.

A versatile and widely used reagent for this transformation is trimethyl orthoformate (TMOF), HC(OCH₃)₃. TMOF serves as both a source of methoxy (B1213986) groups and a dehydrating agent, as it reacts with the water byproduct to form methanol and methyl formate. The reaction is typically catalyzed by a Brønsted or Lewis acid. For instance, trace amounts of conventional acids like hydrochloric acid can effectively catalyze the acetalization of various aldehydes with methanol. bham.ac.uk This method is often high-yielding and can be performed under mild conditions. bham.ac.uk

The reaction of an aldehyde with trimethyl orthoformate readily produces an acetal, which can be deprotected back to the aldehyde using hydrochloric acid if necessary. acs.org The industrial synthesis of TMOF from hydrogen cyanide and methanol makes it a readily available reagent for these transformations. acs.orgacs.org

Table 1: Catalysts and Conditions for Acetalization

Catalyst SystemAldehyde SubstrateReaction ConditionsYieldReference
0.1 mol% HClVarious aldehydesMethanol, ambient temperature, 30 min~95% bham.ac.uk
Trimethyl orthoformateGeneral aldehydesAcid catalystHigh acs.org

It is important to note that while these methods are general, the presence of the free hydroxyl group at the C3 position of the precursor may require protection prior to acetalization to prevent side reactions, a topic that will be addressed in section 2.5. The unstable nature of β-hydroxyaldehydes often necessitates their conversion to the more stable dimethyl acetals for isolation and purification. organic-chemistry.org

Alternative Routes to Geminal Diether Formation from Non-Aldehyde Starting Materials

While the acetalization of aldehydes is the most direct route, alternative strategies can be envisioned starting from non-aldehydic precursors. For instance, a geminal dihalide could be converted to the corresponding acetal via nucleophilic substitution with sodium methoxide. However, the synthesis of the required chiral geminal dihalide precursor would likely be more complex than the aldehyde route. Another theoretical approach could involve the oxidation of a suitable precursor, though this is less common for the direct formation of acetals from non-carbonyl compounds.

Elaboration of the Alkane Chain through Chain Extension and Coupling Reactions

The construction of the nine-carbon chain of this compound can be achieved through various carbon-carbon bond-forming reactions. The specific strategy will depend on the chosen starting materials and the point at which the stereocenter is introduced.

A plausible and powerful method for chain extension is the asymmetric aldol reaction . This reaction allows for the simultaneous formation of a new carbon-carbon bond and the creation of a chiral hydroxyl group. For example, a direct catalytic asymmetric aldol reaction between a suitable aldehyde and an unmodified ketone can be employed. acs.org The use of chiral catalysts, such as proline and its derivatives or heteropolymetallic complexes, can afford high enantioselectivity. acs.orgacs.orgnih.gov Specifically, a chiral bis-phosphoramide-catalyzed enantioselective cross-aldol reaction of aldehydes with trichlorosilyl (B107488) enolates has been shown to produce β-hydroxyaldehydes with excellent diastereoselectivity, which are then protected as dimethyl acetals. organic-chemistry.org

For instance, the reaction of propanal with hexanal, catalyzed by a chiral proline-derived catalyst, could theoretically yield a (3S)-3-hydroxy-2-methylnonanal derivative, which could then be further elaborated. The Mahrwald group developed a method for the diastereoselective aldol addition of an enolizable aldehyde to another aldehyde, although this primarily yielded syn-products. organic-chemistry.org

Another key strategy for chain elongation is the Wittig reaction . This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. The resulting alkene can then be hydrogenated to the corresponding alkane. For the synthesis of this compound, one could envision the Wittig reaction between a protected (S)-2-hydroxy-1-dimethoxymethylpropane and a C6-phosphonium ylide, followed by reduction of the double bond.

Grignard reactions also offer a viable route for carbon chain extension. The addition of a Grignard reagent, such as hexylmagnesium bromide, to a protected (S)-2-hydroxypropanal derivative would yield the desired carbon skeleton with the hydroxyl group at the C3 position.

Protecting Group Strategies for Orthogonal Functionalization during Synthesis

In a multi-step synthesis of a polyfunctional molecule like this compound, the use of protecting groups is essential to prevent unwanted reactions at sensitive functional groups. bham.ac.uk An effective protecting group strategy relies on the principle of orthogonality , where different protecting groups can be removed under specific conditions without affecting others. bham.ac.uknih.govresearchgate.net This allows for the selective manipulation of different parts of the molecule.

For the synthesis of this compound, the primary hydroxyl group that will ultimately become the acetal and the secondary hydroxyl group at the C3 position are the key functionalities to consider. In a synthetic route starting from a precursor with both a hydroxyl and an aldehyde group, it is often necessary to protect the hydroxyl group before performing reactions on the aldehyde, or vice versa.

Common protecting groups for hydroxyl functions include ethers (e.g., benzyl (B1604629), silyl (B83357) ethers) and esters. nih.govresearchgate.net The choice of protecting group is critical and depends on its stability towards the reaction conditions of subsequent steps. For example, if the synthesis involves a Grignard reaction, an acid-labile protecting group would be unsuitable.

Table 2: Common Orthogonal Protecting Groups for Hydroxyl and Carbonyl Groups

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsReference
HydroxylBenzyl (Bn)NaH, BnBrH₂, Pd/C bham.ac.uk
Hydroxyltert-Butyldimethylsilyl (TBDMS)TBDMSCl, Imidazole (B134444)TBAF or H⁺ researchgate.net
AldehydeDimethyl AcetalCH(OMe)₃, H⁺H₃O⁺ organic-chemistry.org
DiolAcetonideAcetone (B3395972), H⁺H₃O⁺ researchgate.net

In the context of synthesizing this compound, a typical strategy might involve the protection of the C3-hydroxyl group with a robust protecting group like a benzyl (Bn) or a silyl ether (e.g., TBDMS). With the hydroxyl group masked, the aldehyde can be safely converted to the dimethyl acetal. Finally, removal of the hydroxyl protecting group would yield the target molecule. The use of such orthogonal strategies is particularly crucial in the synthesis of complex polyhydroxy compounds like carbohydrates, where selective protection and deprotection are paramount. nih.govresearchgate.net

Future Directions and Perspectives in the Research of Chiral Dimethoxy Nonanol Derivatives

Exploration of Innovative Asymmetric Synthetic Methodologies and Cascade Reactions

The efficient and stereoselective synthesis of (3S)-1,1-Dimethoxy-3-nonanol and its derivatives is a key area for future research. While classical methods exist, the development of more innovative and efficient strategies is crucial.

Asymmetric Synthesis:

Current approaches to similar chiral 1,3-diol mono-ethers often rely on the asymmetric reduction of the corresponding β-hydroxy ketone. Future research could focus on developing novel catalytic systems for this transformation with higher efficiency and selectivity. This includes the exploration of new organocatalysts, transition metal complexes, and biocatalysts. nih.govrsc.org For instance, the use of engineered ketoreductases (KREDs) has shown great promise in the asymmetric reduction of prochiral ketones to yield chiral alcohols with high enantiomeric excess. rsc.org

Cascade Reactions:

One-pot cascade reactions offer a streamlined approach to complex molecules, reducing waste and improving efficiency. Future investigations could target the development of cascade sequences that directly convert simple starting materials into this compound or its derivatives. An example could be a tandem reaction involving an initial carbon-carbon bond formation followed by an in-situ asymmetric reduction. The development of chiral Brønsted acid-catalyzed deprotection and stereoselective cyclization cascade reactions also presents a promising avenue for creating complex chiral structures from related starting materials. nih.gov

Discovery of Novel Applications as Multifunctional Chiral Intermediates

The true potential of this compound lies in its application as a versatile chiral intermediate for the synthesis of biologically active compounds and other valuable molecules. Its bifunctional nature, possessing both a hydroxyl group and a protected aldehyde, makes it an attractive building block.

Future research should focus on utilizing this compound in the total synthesis of natural products and pharmaceuticals. The chiral alcohol moiety can be used for further stereoselective transformations, while the dimethoxy acetal (B89532) can be deprotected to reveal a reactive aldehyde for subsequent reactions. This dual functionality allows for the construction of complex carbon skeletons with precise stereochemical control. Chiral diols and their derivatives are fundamental structural motifs in many natural products and drugs, highlighting the potential of this compound in these areas. nih.govnih.gov

Deeper Mechanistic Understanding of Key Transformations via Advanced Spectroscopic and Computational Methods

A thorough understanding of the reaction mechanisms involved in the synthesis and application of this compound is essential for optimizing existing methods and designing new, more efficient ones.

Advanced spectroscopic techniques, such as in-situ infrared and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on reaction intermediates and transition states. These experimental data, coupled with computational methods like density functional theory (DFT) calculations, can offer detailed insights into the stereochemical course of reactions and the role of catalysts. For example, computational studies have been used to elucidate the role of chiral ligands in asymmetric diamination reactions, providing a model for similar investigations into the synthesis of chiral dimethoxy nonanol derivatives. acs.org

Design and Synthesis of Analogs with Modified Alkane Chain Lengths or Substitution Patterns

The biological activity and physical properties of molecules are highly dependent on their structure. By synthesizing analogs of this compound with modified alkane chain lengths or different substitution patterns, it may be possible to fine-tune their properties for specific applications.

Future research in this area could involve:

Varying the Alkane Chain Length: Synthesizing homologs with shorter or longer alkyl chains to investigate the effect on biological activity or utility as a chiral building block.

Introducing Functional Groups: Incorporating other functional groups, such as double or triple bonds, aromatic rings, or heteroatoms, into the alkane chain to create novel derivatives with unique reactivity and potential applications. The synthesis of chiral acyclic nucleoside analogs from related starting materials demonstrates the potential for creating diverse structures. researchgate.net

A summary of potential modifications is presented in the interactive table below:

Modification TypeExample of ChangePotential Impact
Alkane Chain LengthShortening to a pentyl groupAltered lipophilicity, potential change in biological target interaction
Alkane Chain LengthLengthening to an undecyl groupIncreased lipophilicity, potential for different self-assembly properties
Substitution PatternIntroduction of a phenyl groupEnhanced aromatic interactions, potential for new pharmacological activities
Substitution PatternIncorporation of a fluorine atomAltered electronic properties, potential for improved metabolic stability

Potential for Sustainable and Green Chemical Synthesis Approaches

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound and its derivatives should prioritize the development of sustainable and environmentally friendly methods.

This can be achieved through several strategies:

Biocatalysis: Utilizing enzymes or whole-cell systems for asymmetric synthesis can reduce the need for heavy metals and harsh reaction conditions. documentsdelivered.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as cascade reactions, minimizes waste.

Renewable Feedstocks: Investigating the synthesis of the starting materials for this compound from renewable resources.

Green Solvents: Employing environmentally benign solvents or even solvent-free reaction conditions.

By focusing on these future directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to significant advancements in synthetic chemistry, materials science, and drug discovery.

Q & A

Q. What are the key analytical techniques for confirming the stereochemical configuration of (3S)-1,1-Dimethoxy-3-nonanol?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) and nuclear magnetic resonance (NMR) spectroscopy are critical. For NMR, coupling constants (JJ-values) between protons on the stereogenic center (C3) and neighboring groups can resolve stereochemistry. Polarimetry or circular dichroism (CD) may supplement these methods. For example, the InChI string in provides structural identifiers for computational validation of stereoisomers .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Employ acetal protection strategies for the hydroxyl group during synthesis. Use catalysts like p-toluenesulfonic acid (PTSA) for acetal formation under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. highlights oxidation/reduction protocols (e.g., NaBH4_4 for selective reductions) that can be adapted for this compound .

Q. What spectroscopic databases or standards should be referenced for validating this compound data?

  • Methodological Answer : Cross-reference data with authoritative sources like the NIST Chemistry WebBook for IR and mass spectra. PubChem and EPA DSSTox (as in ) provide validated molecular descriptors and toxicity profiles. Ensure NMR chemical shifts align with reported values for analogous compounds (e.g., (R)-enantiomers in ) .

Advanced Research Questions

Q. How can contradictory data in reaction yields or stereochemical purity be resolved during synthesis?

  • Methodological Answer : Apply statistical tools like Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity). Use tandem mass spectrometry (MS/MS) to detect trace impurities affecting yield. emphasizes empirical contradiction analysis, where iterative testing refines protocols . For stereochemical discrepancies, compare experimental optical rotation values with computational predictions (e.g., density functional theory) .

Q. What computational methods validate the stereochemical integrity of this compound in asymmetric catalysis?

  • Methodological Answer : Perform molecular docking studies to assess enantioselectivity in catalytic systems. Use software like Gaussian or ORCA for quantum mechanical calculations of transition states. ’s PubChem data provides baseline molecular coordinates for simulations . Pair these with experimental kinetic isotope effects (KIE) to confirm mechanistic pathways.

Q. How do solvent effects influence the stability and reactivity of this compound in aqueous versus nonpolar environments?

  • Methodological Answer : Conduct solvatochromic studies using UV-Vis spectroscopy to measure polarity-dependent shifts. Compare hydrolysis rates of the acetal group in water/THF mixtures (e.g., via 1^{1}H NMR monitoring). ’s reaction conditions for similar acetals (e.g., anhydrous vs. protic solvents) provide a template for experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.